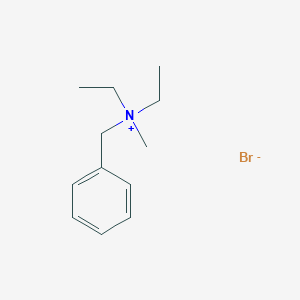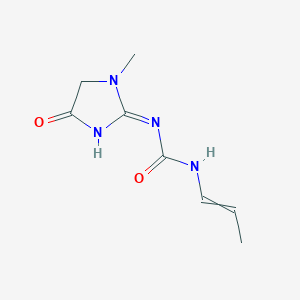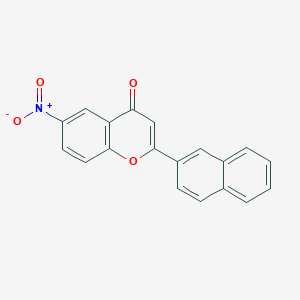
1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone can be synthesized through several chemical methods. One common approach involves the reaction of pyrroline with acetylating agents such as acetic anhydride . The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone often involves the use of pyrrolidine derivatives as starting materials. The process includes neutralizing pyrrolidine-2-carbonitrile hydrochloride in an inorganic alkaline solution, followed by extraction with an organic solvent . The organic layer is then dried, filtered, and the volatile components are removed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various pyrrole derivatives, which can be further utilized in different chemical applications .
Aplicaciones Científicas De Investigación
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its role in biological processes and its presence in natural products.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties
Mecanismo De Acción
The mechanism by which 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. It has been found to increase the activity of certain enzymes, such as superoxide dismutase and glutathione peroxidase . These interactions contribute to its biological and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetyl-4,5-dihydro-3H-pyrrole
- Acetylpyrroline
- 2-Acetyl-1-pyrroline
Uniqueness
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone stands out due to its unique aromatic properties and its presence in various natural products. Its ability to enhance the aroma of foods like jasmine rice and basmati rice makes it particularly valuable in the flavor and fragrance industry .
Propiedades
Número CAS |
90145-78-1 |
|---|---|
Fórmula molecular |
C6H10ClNO |
Peso molecular |
147.60 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C6H9NO.ClH/c1-5(8)6-3-2-4-7-6;/h2-4H2,1H3;1H |
Clave InChI |
LKUREAOZXRTIAH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NCCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)
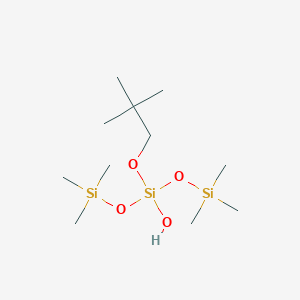
![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
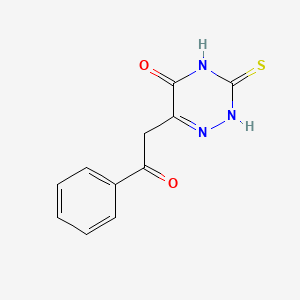
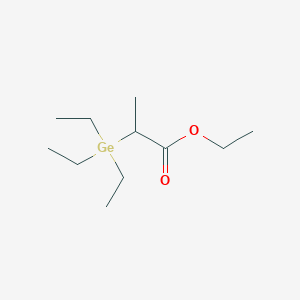

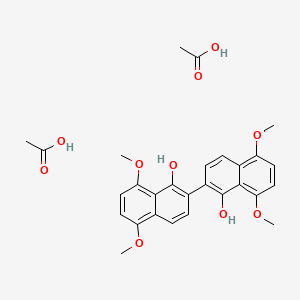
![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)

